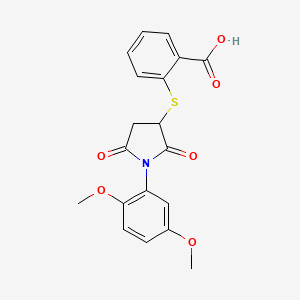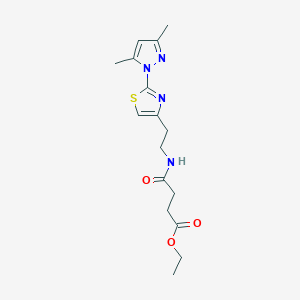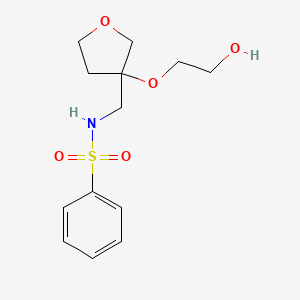
methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate, also known by various synonyms such as N-Boc-L-pyroglutamic acid methyl ester, (S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate, and Boc-Pyr-OMe, is a chemical compound with the molecular formula C₁₁H₁₇NO₅. It is a white to off-white crystalline solid with a melting point range of approximately 69°C to 73°C. The compound exhibits optical rotation with a specific rotation of [α]20/D -30.0° to -34.0° (C=1, chloroform) .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, the general synthetic route includes the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by formylation at the 5-position. The final step is the esterification of the carboxylic acid group with methanol .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring with a formyl group at the 5-position and a methyl ester group at the 2-carboxylate. The tert-butoxycarbonyl (Boc) protecting group shields the amino group. The stereochemistry around the pyrrolidine ring is critical for its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including ester hydrolysis, amidation, and deprotection of the Boc group. These reactions are essential for modifying the compound or incorporating it into peptide synthesis .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-formylpyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-8(7-14)5-6-9(13)10(15)17-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZHHFIEFNEAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)


![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![N-(4-bromophenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2980276.png)
![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)


![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
